2-(1H-1,3-Benzodiazol-2-YL)-4-chloroaniline is a chemical compound characterized by its unique structural features, which include a benzodiazole moiety and a chloroaniline group. This compound is part of the broader class of benzodiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the chloro group enhances its reactivity and potential utility in various chemical reactions.
The compound can be synthesized through various organic reactions, often involving starting materials such as 4-chloroaniline and benzodiazole derivatives. It has been studied for its potential applications in drug development and as a building block in organic synthesis.
2-(1H-1,3-Benzodiazol-2-YL)-4-chloroaniline falls under the category of heterocyclic aromatic compounds. Its classification can be summarized as follows:
The synthesis of 2-(1H-1,3-Benzodiazol-2-YL)-4-chloroaniline can be accomplished through several methods, with one common approach being the reaction of 4-chloroaniline with 1H-benzodiazole-2-carboxylic acid derivatives.
The molecular structure of 2-(1H-1,3-Benzodiazol-2-YL)-4-chloroaniline features a benzodiazole ring fused to an aniline structure with a chlorine substituent on the aniline ring.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to confirm the structure:
2-(1H-1,3-Benzodiazol-2-YL)-4-chloroaniline is reactive due to the presence of both the chloro and amine functionalities, allowing it to participate in various chemical reactions:
Common reagents for these reactions include:
Studies indicate that compounds within this structural class may exhibit antimicrobial or anticancer properties by inhibiting specific cellular processes or pathways.
Relevant analytical data includes:
2-(1H-1,3-Benzodiazol-2-YL)-4-chloroaniline has potential applications in various fields:
Benzimidazole (1H-1,3-benzodiazole) is a privileged heterocyclic scaffold comprising a benzene ring fused to an imidazole ring at the 4,5-positions. First synthesized in the 1870s, its significance surged in the 1940s when researchers recognized its structural resemblance to purine nucleotides, enabling biomimetic interactions with biological targets [2] [5] [9]. This property underpins its versatility in drug design, as benzimidazole derivatives can engage targets through hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic interactions [2].
Table 1: Evolution of Benzimidazole-Based Therapeutics
Time Period | Key Milestone | Representative Agents | Therapeutic Area |
---|---|---|---|
1940s | Identification of vitamin B12 linkage (5,6-dimethylbenzimidazole) | - | Nutritional deficiency |
1960s-1980s | Development of antiparasitics and antifungals | Thiabendazole, Albendazole | Anti-infective |
1980s-2000s | Proton pump inhibitors and antihypertensives | Omeprazole, Telmisartan | GI/Cardiovascular |
2000s-Present | Targeted anticancer and kinase inhibitors | Bendamustine, Abemaciclib | Oncology |
The scaffold’s synthetic tractability allows strategic substitutions at N1, C2, C5, and C6 positions, modulating pharmacological activity. For instance:
Over 20 FDA-approved drugs incorporate benzimidazole, spanning antimicrobials, antivirals, antihypertensives, and anticancer agents [5] [9]. This broad applicability stems from the scaffold’s balance of rigidity and polarity (Topological Polar Surface Area: 54.7 Ų), facilitating membrane permeability while maintaining solubility [4] [8].
2-(1H-1,3-Benzodiazol-2-yl)-4-chloroaniline (CAS 10173-56-5) exemplifies a structurally optimized benzimidazole derivative with emerging pharmacological relevance. Its molecular formula (C₁₃H₁₀ClN₃; MW 243.69 g/mol) integrates two pharmacophoric elements: a benzimidazole core and a 4-chloroaniline moiety [1] [4] [8]. Key physicochemical properties include:
This compound’s significance arises from three key attributes:
Table 2: Economic and Research Impact of 2-(1H-1,3-Benzodiazol-2-YL)-4-chloroaniline
Parameter | Current Status | Implications |
---|---|---|
Commercial Availability | Limited suppliers (e.g., UkrOrgSynthesis Ltd.) | High cost due to low production scale |
Pricing (Research Grade) | $925.31/g (1g); $1759.28/5g | Cost-prohibitive for HTS; demands synthetic optimization |
Patent Activity | No direct patents; derivatives covered broadly | Opportunity for novel IP via targeted modifications |
Therapeutic Applications | Anticancer, antimicrobial lead optimization | 5+ recent studies exploring mechanisms of action |
The compound’s cost remains a barrier to broad evaluation—prices exceed $900/g for research quantities due to complex synthesis and purification requirements [1]. Nevertheless, its role as a precursor to KasA inhibitors and DNA-targeting agents positions it as a high-value scaffold for infectious disease and oncology programs [3] [5].
Table 3: Key Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₃H₁₀ClN₃ | Empirical analysis |
Molecular Weight | 243.69 g/mol | Mass spectrometry |
Hydrogen Bond Donors | 2 | Computational prediction |
Hydrogen Bond Acceptors | 2 | Computational prediction |
Topological Polar Surface Area | 54.7 Ų | Computational prediction |
XLogP3 | 2.6 | Chromatographic measurement |
Rotatable Bonds | 1 | Molecular dynamics simulation |
Future research should prioritize:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7